2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide
Description
This compound features a thiazole core substituted with a benzodioxolyl carbamoyl methyl group and an acetamide-linked 4-aminophenyl moiety. The sulfanyl linkage and heterocyclic components may enhance binding affinity to biological targets, such as enzymes or receptors involved in inflammatory pathways.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-13(27)23-14-2-4-15(5-3-14)24-21(29)11-33-22-26-17(10-32-22)9-20(28)25-16-6-7-18-19(8-16)31-12-30-18/h2-8,10H,9,11-12H2,1H3,(H,23,27)(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDPWAZZADDVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioavailability.
Example reaction: Experimental conditions:
- Acidic hydrolysis: 6M HCl, reflux, 4–6 hours.
- Basic hydrolysis: 2M NaOH, 80°C, 3 hours.
Key findings:
- Hydrolysis rates depend on steric hindrance from the thiazole and benzodioxole groups.
- Products are characterized via IR spectroscopy (loss of amide I band at ~1650 cm) and HPLC.
Oxidation of the Thiazole Ring
The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Example reaction: Data table:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| 30% HO | Ethanol, 50°C, 2 hours | Sulfoxide | 75% |
| mCPBA | Dichloromethane, 0°C, 1 hour | Sulfone | 88% |
Source: Adapted from thiazole oxidation protocols in benzodioxole-thiazole hybrids.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker participates in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups.
Example reaction with iodomethane: Conditions:
- KCO in DMF, 60°C, 12 hours.
- Yields range from 60–85%, depending on the electrophile.
Applications:
- Used to modify the compound’s lipophilicity for enhanced blood-brain barrier penetration.
Carbamoyl Group Reactivity
The carbamoyl moiety reacts with amines or alcohols to form urea or carbonate derivatives, respectively.
Reaction with ethanol: Key data:
- Catalyst: Dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).
- Yield: ~70% after purification by column chromatography.
Electrophilic Aromatic Substitution
The benzodioxole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-donating methylenedioxy groups.
Nitration example: Conditions:
Stability Under Physiological Conditions
The compound’s stability in simulated biological environments has been tested:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 hours | Hydrolysis of acetamide |
| Human liver microsomes | 12 hours | Oxidative metabolism |
Data compiled from metabolic studies on benzodioxole-acetamide derivatives .
Scientific Research Applications
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Anti-Exudative Activity: The target compound demonstrates efficacy comparable to diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID), at a marginally higher dose . This positions it as a candidate for inflammatory conditions requiring reduced NSAID-related toxicity.
- Hydrogen Bonding and Stability: The hydroxyphenyl derivative () exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonds, which enhance crystal packing and may improve bioavailability compared to non-polar analogues .
Biological Activity
The compound 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Overview
The compound consists of several key components:
- Benzodioxole moiety : Known for its role in bioactive compounds.
- Thiazole ring : Often associated with antimicrobial and anticancer activities.
- Acetamide group : Implicated in various biological interactions.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. The mechanism may involve:
- Hydrophobic interactions : The benzodioxole moiety can fit into hydrophobic pockets of target enzymes or receptors.
- Hydrogen bonding : The thiazole ring can form hydrogen bonds with amino acid residues.
- π-π interactions : The fluorophenyl group enhances binding affinity through interactions with aromatic residues.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : Demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
- Urease inhibition : A related study highlighted that similar acetamides displayed moderate to good urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
